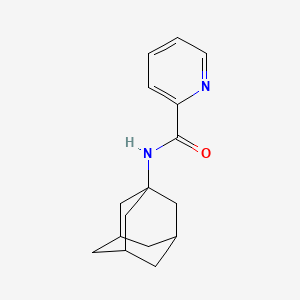

Picolinamide, N-(1-adamantyl)-

Description

Contextual Significance of Adamantane (B196018) Derivatives in Bioactive Compound Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in drug design and discovery. Its introduction into bioactive molecules can profoundly influence their pharmacological profiles. The lipophilic nature of the adamantane cage often enhances a compound's ability to traverse biological membranes, a critical factor in drug absorption and distribution. Furthermore, the steric bulk of the adamantyl group can serve as a metabolic shield, protecting adjacent functional groups from enzymatic degradation and thereby increasing the compound's in vivo stability and plasma half-life. This inherent stability and its unique three-dimensional structure allow for precise spatial positioning of pharmacophoric elements, making it an attractive scaffold for designing potent and selective therapeutic agents.

The value of the adamantane scaffold is underscored by its presence in a range of clinically approved drugs with diverse therapeutic applications. These include antiviral agents, where adamantane derivatives have been shown to interfere with viral life cycles, and drugs targeting the central nervous system. The unique physicochemical properties of adamantane continue to inspire its incorporation into novel molecular architectures aimed at addressing a wide array of diseases.

Role of Picolinamide (B142947) Scaffolds in Modern Chemical Biology

Picolinamide, a derivative of picolinic acid, is another scaffold of considerable interest in contemporary chemical biology and medicinal chemistry. The pyridine-2-carboxamide structure of picolinamide provides a rigid framework with a defined orientation of its hydrogen bond donor and acceptor sites. This structural rigidity, coupled with its coordinating capabilities, allows for specific and high-affinity interactions with biological targets such as enzymes and receptors.

The picolinamide moiety is a known pharmacophore and has been incorporated into a variety of bioactive compounds. Research has demonstrated that picolinamide-based compounds can exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and enzyme-inhibiting properties. For instance, certain picolinamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and other cellular processes, making them attractive targets for cancer therapy. researchgate.net The versatility of the picolinamide scaffold allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Rationale for Dedicated Academic Investigation of N-(1-Adamantyl)picolinamide

The dedicated academic investigation of N-(1-adamantyl)picolinamide is predicated on the synergistic potential of its constituent adamantane and picolinamide moieties. The conjugation of these two scaffolds is hypothesized to yield a molecule with a unique combination of desirable pharmacological properties.

The primary rationale for this investigation can be summarized as follows:

Enhanced Biological Activity: The lipophilic adamantyl group is expected to enhance the cellular uptake and target engagement of the picolinamide core. This could lead to improved potency compared to simpler picolinamide derivatives.

Improved Pharmacokinetic Profile: The steric hindrance provided by the adamantane cage may protect the amide bond of the picolinamide from enzymatic hydrolysis, potentially leading to increased metabolic stability and a longer duration of action in vivo. A doctoral thesis from Seoul National University highlighted the introduction of a hydroxy-adamantyl ring to a picolinamide scaffold to effectively improve inhibitory activity against 11β-HSD1, while the introduction of an N-phenyl-piperazine moiety significantly increased metabolic stability. snu.ac.kr

Novel Target Interactions: The unique three-dimensional structure of the adamantyl group could facilitate novel binding interactions within the active sites of biological targets, potentially leading to new mechanisms of action or improved selectivity.

The synthesis of N-(1-adamantyl)picolinamide is generally achieved through the amidation of picolinic acid or its derivatives with 1-aminoadamantane. This straightforward synthetic route allows for the generation of the target compound and its analogs for biological evaluation.

Historical Perspectives on Related Adamantyl-Picolinamide Research

While dedicated research solely on N-(1-adamantyl)picolinamide is not extensively documented in publicly available literature, a historical perspective on related adamantyl-picolinamide analogs provides a strong impetus for its investigation.

A notable area of research has been the development of adamantane-containing picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netconnectedpapers.comdntb.gov.ua This enzyme is a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity. researchgate.netgoogle.com A Korean patent, for instance, describes the synthesis of N-(Adamantan-2-yl)-6-bromopicolinamide as part of a series of 11β-HSD1 inhibitors. researchgate.net This research demonstrates the successful application of the adamantyl-picolinamide scaffold in targeting a specific enzyme implicated in metabolic disorders.

Furthermore, research into the antiviral properties of related compounds has shown promise. For example, N-[1-(Adamantan-1-yl)ethyl]picolinamide has been reported to efficiently inhibit the reproduction of enveloped viruses, including influenza and flaviviruses. researchgate.net These findings suggest that the adamantyl-picolinamide backbone is a viable scaffold for the development of novel antiviral agents.

The exploration of adamantyl-picolinamide structures in these therapeutic areas highlights the potential of this chemical class and provides a solid foundation for the specific investigation of N-(1-adamantyl)picolinamide and its unique biological properties.

Structure

3D Structure

Properties

CAS No. |

61876-32-2 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

N-(1-adamantyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C16H20N2O/c19-15(14-3-1-2-4-17-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |

InChI Key |

KDPXTORXIBWFOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl Picolinamide

Established Synthetic Routes for N-(1-Adamantyl)picolinamide Core Structure

The fundamental approach to synthesizing the N-(1-adamantyl)picolinamide core involves the amidation of 1-adamantylamine with picolinic acid or its derivatives. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, enabling the formation of the amide bond. Common coupling systems include the use of N,N'-dicyclohexylcarbodiimide (DCC) with 4-(N,N-dimethylamino)pyridine (DMAP) or other modern peptide coupling reagents. researchgate.net Another method involves the reaction of 1-adamantylamine with an activated form of picolinic acid, such as an acid chloride or ester, to yield the desired picolinamide (B142947). ontosight.ai

For instance, reacting 1-adamantylamine with picolinic acid in the presence of a suitable coupling agent and a non-nucleophilic base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) or N,N-dimethylformamide (DMF) provides a direct route to the N-(1-adamantyl)picolinamide scaffold. The general reaction is depicted below:

Table 1: Common Reagents for N-(1-Adamantyl)picolinamide Synthesis

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Adamantane (B196018) Source | 1-Adamantylamine, 1-Adamantylamine hydrochloride | Provides the adamantyl moiety |

| Picolinic Acid Source | Picolinic acid, Picolinoyl chloride | Provides the picolinamide moiety |

| Coupling Agents | DCC, EDCI, HATU, TBTU | Activate the carboxylic acid for amidation |

| Bases | Triethylamine, DIPEA, DMAP | Neutralize acid byproducts and facilitate reaction |

| Solvents | Dichloromethane, DMF, Acetonitrile | Provide the reaction medium |

DCC: N,N'-Dicyclohexylcarbodiimide; EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIPEA: N,N-Diisopropylethylamine; DMAP: 4-(N,N-Dimethylamino)pyridine; DMF: N,N-Dimethylformamide.

Palladium-Catalyzed C-H Functionalization Strategies Utilizing Picolinamide Directing Groups

The picolinamide moiety is a powerful N,N-bidentate directing group, capable of guiding transition metal catalysts to specific C-H bonds for regioselective functionalization. researchgate.net This strategy has been extensively used to modify the alkyl chains of various amines, and similar principles can be applied to the adamantyl scaffold of N-(1-adamantyl)picolinamide. researchgate.netnih.gov Palladium catalysis is particularly prominent in this area, enabling a range of transformations. rhhz.netnih.gov

The general mechanism involves the coordination of the palladium catalyst to both the pyridine (B92270) nitrogen and the amide nitrogen of the picolinamide group, forming a stable five-membered palladacycle. acs.orgsci-hub.se This brings the catalyst in close proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.

Palladium-catalyzed acetoxylation of unactivated C(sp³)-H bonds is a valuable transformation for introducing functionality into aliphatic systems. researchgate.net In the context of N-alkylpicolinamides, this reaction is typically achieved using a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). researchgate.netrsc.org The picolinamide directing group guides the palladium catalyst to a γ-C(sp³)-H bond, leading to its selective acetoxylation. researchgate.net The addition of additives like lithium carbonate can suppress competing side reactions, such as intramolecular C-H amination. researchgate.net This methodology allows for the precise introduction of an acetoxy group, which can serve as a handle for further synthetic modifications. rsc.org

Table 2: Typical Conditions for Palladium-Catalyzed C(sp³)-H Acetoxylation

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Facilitates C-H activation |

| Oxidant | PhI(OAc)₂ | Regenerates the active Pd(II) catalyst and provides the acetate source |

| Directing Group | Picolinamide | Controls the regioselectivity of the reaction |

| Additive | Li₂CO₃ | Suppresses side reactions |

Beyond acetoxylation, the picolinamide directing group enables a variety of other C-H functionalization reactions, including alkylation and amination. researchgate.netucl.ac.uk Palladium-catalyzed alkylation of γ-C(sp³)-H bonds in picolinamide-protected amines can be achieved using alkyl iodides as the alkyl source. acs.org This reaction often requires the presence of additives such as silver(I) carbonate and dibenzyl phosphate (B84403) to proceed efficiently. acs.org

Intramolecular amination of C(sp³)-H bonds directed by the picolinamide group offers a route to synthesize nitrogen-containing heterocyclic rings like azetidines and pyrrolidines. rhhz.net This transformation is typically catalyzed by a palladium(II) species in the presence of an oxidant. rhhz.net These methods highlight the versatility of the picolinamide directing group in creating diverse molecular structures from simple amine precursors.

Methods for Derivatization of the Picolinamide Moiety

While the picolinamide group is often employed as a directing group, it can also be the site of chemical modification. Substituents can be introduced onto the pyridine ring of the picolinamide to fine-tune its electronic or steric properties. For example, halogenation of the pyridine ring can provide a handle for subsequent cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. google.comgoogleapis.com These modifications can influence the directing ability of the picolinamide group or introduce new functionalities into the molecule.

Approaches for Modification of the Adamantyl Scaffold

The adamantane cage itself is a robust and versatile scaffold that can be functionalized through various chemical methods. researchgate.net These modifications can alter the lipophilicity, steric bulk, and electronic properties of the N-(1-adamantyl)picolinamide molecule.

Hydroxyl groups can be introduced onto the adamantane framework through oxidation reactions. researchgate.net For instance, the use of strong oxidizing agents can lead to the hydroxylation of the tertiary C-H bonds at the bridgehead positions of the adamantane cage. This transformation provides access to adamantanol derivatives, which can be further functionalized. researchgate.net Other functional groups, such as halogens, can also be installed on the adamantane scaffold, serving as precursors for a wide range of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions. mdpi.com The introduction of these functional groups significantly expands the chemical space accessible from the N-(1-adamantyl)picolinamide core structure.

Functionalization of Adamantane Rings

The rigid, cage-like structure of the adamantane ring in N-(1-adamantyl)picolinamide presents a unique scaffold for chemical modification. The functionalization of the adamantane moiety is a key area of research, aiming to introduce new chemical properties and biological activities. The high bond dissociation energies of the C-H bonds in adamantane make these functionalizations challenging, often requiring reactive intermediates or catalytic systems.

One of the most powerful strategies for the functionalization of the adamantane ring in picolinamide derivatives is through directed C-H bond activation. The picolinamide group itself can act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the adamantane core. This approach allows for regioselective functionalization that would be difficult to achieve through other means.

A notable example of this is the palladium-catalyzed acetoxylation of the adamantane ring. researchgate.net In this transformation, the picolinamide directing group facilitates the introduction of an acetoxy group at the γ-position of the adamantane ring. This reaction typically employs an oxidant such as PhI(OAc)2 and a palladium catalyst, for instance, Pd(OAc)2. researchgate.net The picolinamide moiety coordinates to the palladium center, bringing it in close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

The general mechanism for such palladium-catalyzed C-H functionalization reactions often involves the formation of a cyclometalated intermediate. nih.gov The directing group, in this case, the picolinamide, coordinates to the Pd(II) catalyst. This is followed by C-H activation to form a palladacycle. This intermediate can then react with various reagents to introduce a new functional group. The catalytic cycle is typically completed by a reductive elimination step, which releases the functionalized product and regenerates the active palladium catalyst. nih.gov

Beyond acetoxylation, other functional groups can be introduced onto the adamantane ring using similar transition-metal-catalyzed approaches. These methods are part of a broader field of C-H functionalization that has seen significant development. nih.gov The choice of catalyst, oxidant, and reaction conditions can be tuned to achieve different types of transformations, including arylation, alkylation, and amination of the adamantane core.

The following table summarizes a key transformation for the functionalization of an adamantane ring within a picolinamide framework:

| Transformation | Reagents and Conditions | Product | Reference |

| γ-Acetoxylation of the adamantane ring | Pd(OAc)2, PhI(OAc)2, Ar atmosphere | γ-Acetoxylated N-adamantyl picolinamide derivative | researchgate.net |

Considerations for Scalable Synthesis in Research Contexts

The transition from laboratory-scale synthesis to a more scalable process is a critical consideration in chemical research, particularly when a compound shows promise for further investigation or application. For N-(1-adamantyl)picolinamide, several factors must be considered to develop a more scalable synthetic route. These include the availability and cost of starting materials, the efficiency and safety of the reaction steps, and the ease of purification.

One of the primary routes to N-substituted amides is the coupling of a carboxylic acid with an amine. In the case of N-(1-adamantyl)picolinamide, this would involve the reaction of picolinic acid with 1-adamantylamine. While effective on a small scale, the cost and availability of 1-adamantylamine can be a limiting factor for large-scale synthesis.

The choice of reagents and solvents is also a crucial aspect of scalability. Reactions that utilize hazardous or expensive reagents may not be suitable for larger-scale work. For instance, while some modern coupling reagents for amide bond formation are highly efficient, they can be costly. A more classical approach, such as the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with the amine, can be a more economical option for scale-up.

Purification is another significant bottleneck in scalable synthesis. Chromatographic purification, which is common in a research lab setting, is often impractical and expensive on a larger scale. Therefore, developing a process that yields a product of high purity that can be isolated by simple filtration and washing is highly desirable. This often involves careful optimization of reaction conditions to minimize the formation of byproducts.

A scalable synthesis of a related adamantane derivative, 1,3-adamantanediol, has been reported with isolated yields of 100 g per batch, demonstrating the potential for industrial production of adamantane-based compounds. acs.org The principles from such scalable processes, including the use of robust and economical reagents and the minimization of complex purification steps, can be applied to the synthesis of N-(1-adamantyl)picolinamide in a research context where larger quantities of the compound may be required.

The table below outlines key considerations for the scalable synthesis of N-(1-adamantyl)picolinamide:

| Consideration | Laboratory-Scale Approach | Scalable Approach |

| Starting Materials | Picolinic acid and 1-adamantylamine | Adamantanol and 2-cyanopyridine (B140075) (Ritter reaction) |

| Reaction Type | Amide coupling with modern reagents | Ritter reaction or classical acyl chloride method |

| Purification | Column chromatography | Crystallization, filtration, and washing |

| Reagent Cost | Less critical | A major factor, favoring inexpensive reagents |

| Process Safety | Standard laboratory precautions | Enhanced safety protocols for larger quantities |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Adamantyl Substitutions on Biological Activity

The adamantyl group is a cornerstone in medicinal chemistry, often incorporated into drug candidates to favorably modify their pharmacological profiles. nih.govnih.gov Its influence on the biological activity of N-(1-adamantyl)picolinamide and its analogues is a key area of SAR studies. The introduction of the adamantane (B196018) cage can enhance metabolic stability and improve distribution within the host. nih.gov

Research on various adamantane-containing compounds has demonstrated that even minor substitutions on the adamantyl ring can lead to significant changes in biological potency. nih.gov For instance, in the development of antiviral adamantane derivatives, the addition of methyl groups to the adamantane skeleton has been shown to markedly alter the activity of the compounds. nih.gov While specific studies detailing a wide range of substitutions on the adamantyl portion of N-(1-adamantyl)picolinamide are not extensively reported in publicly available literature, the general principles of adamantane SAR suggest that modifications to this group would profoundly impact the compound's efficacy. For example, the introduction of polar or ionizable groups could alter solubility and interactions with polar pockets in a biological target, while extending alkyl chains could enhance hydrophobic interactions.

Impact of Adamantane Ring Rigidity and Hydrophobicity on Molecular Interactions

The adamantane moiety is characterized by its high rigidity and lipophilicity, properties that are central to its role in molecular interactions. ontosight.ai The rigid, three-dimensional structure of the adamantane cage allows for a precise orientation of the rest of the molecule within a biological target's binding site. researchgate.net This can lead to a more defined and potentially stronger interaction compared to more flexible aliphatic chains. researchgate.net The rigidity of the adamantyl group can also contribute to an entropic advantage in binding, as less conformational freedom is lost upon interaction with a receptor.

Furthermore, the adamantyl group is exceptionally hydrophobic, a feature that significantly influences the compound's ability to cross biological membranes and interact with non-polar regions of proteins or other biological targets. nih.govontosight.ai The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be around 3.1, indicating its strong lipophilic character. nih.gov This high hydrophobicity can be leveraged to increase the logP value of a compound, potentially moving it into a more therapeutically useful range. nih.gov In the context of N-(1-adamantyl)picolinamide, the adamantane ring likely engages in van der Waals and hydrophobic interactions within a lipophilic pocket of its target protein. researchgate.net The steric bulk of the adamantyl group can also shield adjacent chemical bonds, such as the amide linkage, from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of the drug. nih.gov

Role of the Picolinamide (B142947) Moiety in Ligand-Target Recognition

The picolinamide moiety, a pyridine-2-carboxamide, is a versatile functional group in medicinal chemistry, known for its ability to participate in various non-covalent interactions that are critical for ligand-target recognition. nih.govnih.gov In N-(1-adamantyl)picolinamide, the picolinamide portion likely serves as a key pharmacophore, engaging in specific interactions with the biological target.

The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amide N-H group can serve as a hydrogen bond donor. The amide carbonyl oxygen can also accept a hydrogen bond. This array of potential hydrogen bonding sites allows the picolinamide group to form strong and specific interactions with amino acid residues in a protein's binding pocket. nih.gov Furthermore, the pyridine ring is an aromatic system capable of participating in π-π stacking or cation-π interactions with complementary aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Studies on other picolinamide-based compounds have provided insights into its binding capabilities. For instance, research on picolinamide and benzamide (B126) chemotypes with antifungal properties identified the lipid-transfer protein Sec14p as a direct target. nih.gov X-ray crystallography of a picolinamide-based inhibitor bound to Sec14p revealed that the picolinamide moiety was deeply buried in the lipid-binding cavity, making crucial contacts with the protein. nih.gov Specifically, the pyridine ring pointed towards the core of the cavity, and the amide group participated in the interaction network. nih.gov This demonstrates the picolinamide group's capacity to anchor a molecule within a binding site, a role it is also likely to play in the biological activity of N-(1-adamantyl)picolinamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(1-Adamantyl)picolinamides and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead molecules and reducing the need for extensive experimental screening. researchgate.net A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the biological activity. nih.gov

While specific QSAR models for N-(1-adamantyl)picolinamides and their close analogues are not widely available in the public domain, the principles of QSAR are highly applicable to this class of compounds. A QSAR study on N-(1-adamantyl)picolinamides could involve synthesizing a library of analogues with variations in both the adamantyl and picolinamide moieties. For example, substituents with different electronic and steric properties could be introduced on the pyridine ring, or the adamantyl group could be replaced with other lipophilic cages.

The generated QSAR model could then provide valuable insights into the key structural features required for activity. For instance, the model might reveal that a certain electronic distribution on the picolinamide ring is crucial for target binding, or that there is an optimal size and hydrophobicity for the adamantyl substituent. Such a model would be a powerful tool for the rational design of more potent and selective N-(1-adamantyl)picolinamide-based therapeutic agents.

Analysis of Linker Chemistries Between Picolinamide and Adamantyl Moieties

The nature of the linker can affect several key parameters, including the compound's solubility, metabolic stability, and the spatial orientation of the two key pharmacophoric groups (picolinamide and adamantane). symeres.comchemrxiv.org For instance, introducing more polar groups into the linker could enhance aqueous solubility. Conversely, a more rigid linker could lock the molecule into a specific conformation that is more favorable for binding to its biological target. chemrxiv.org

Different types of linkers, such as ethers, alkyl chains, or more complex cleavable linkers, could be explored. symeres.comontosight.ai Cleavable linkers are designed to be stable in systemic circulation but are cleaved under specific conditions found in the target tissue, such as a change in pH or the presence of certain enzymes. symeres.com This strategy is often employed in drug delivery systems like antibody-drug conjugates to release the active payload at the site of action. symeres.com While N-(1-adamantyl)picolinamide is a small molecule, the principles of linker chemistry remain relevant. For example, a study on a related compound, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride, features an ethyl chain as a linker between the picolinamide and adamantyl groups, suggesting that variations in this region have been explored. ontosight.ai A systematic analysis of different linker chemistries would be a valuable avenue for the further development of N-(1-adamantyl)picolinamide analogues.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. The three-dimensional arrangement of atoms in a drug molecule can dramatically affect its binding affinity and efficacy. In the case of N-(1-adamantyl)picolinamide, the parent molecule is achiral. However, the introduction of substituents on the adamantyl cage or modifications to the linker could introduce chiral centers, making stereochemical considerations highly relevant to its SAR.

For example, if a substituent were to be placed on one of the secondary carbons of the adamantane ring, a chiral center would be created. The resulting enantiomers could exhibit significantly different biological activities. One enantiomer might fit perfectly into the binding site of a target protein, while the other might bind with lower affinity or not at all. A study on the stereoselective synthesis of adamantane derivatives with activity against the influenza virus highlighted the importance of stereochemistry in this class of compounds. rsc.org The synthesis of specific (R)- and (S)-isomers of adamantane-substituted heterocycles demonstrated that the biological activity was dependent on the stereochemical configuration. rsc.org

Therefore, any future development of N-(1-adamantyl)picolinamide analogues that involves the creation of chiral centers would necessitate the separation and individual biological evaluation of the enantiomers or diastereomers. This would be crucial for identifying the most potent and selective stereoisomer and for understanding the three-dimensional requirements of the biological target.

Molecular Mechanisms of Action and Biological Target Elucidation

Identification of Putative Molecular Targets

To understand how a compound like N-(1-adamantyl)picolinamide exerts its effects, the first critical step is to identify its molecular targets within the cell. This process, often called target deconvolution, employs a range of advanced techniques. nih.gov

Chemogenomic profiling represents a powerful method for identifying drug targets by screening a compound against a comprehensive collection of yeast gene-deletion strains. nih.gov This approach can pinpoint gene products that functionally interact with a small molecule, leading to an observable phenotype like the inhibition of cell growth. nih.gov

In a notable study on the antifungal properties of picolinamide (B142947) and benzamide (B126) chemotypes, chemogenomic profiling in Saccharomyces cerevisiae was employed. nih.gov These investigations, complemented by biochemical assays with purified proteins, successfully identified Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast, as the sole essential target for these compounds. nih.gov A subsequent functional variomics screen identified specific resistance-conferring amino acid residues located within the lipid-binding pocket of Sec14p, further solidifying it as the direct target. nih.gov The X-ray co-crystal structure of a similar compound bound to Sec14p confirmed its binding within this cavity. nih.gov

Other research has indicated that picolinamide can act as an inhibitor of the Poly(ADP-ribose) synthetase found in the nuclei of rat pancreatic islet cells. chemsrc.com

Proteomic screens offer a direct approach to identify the proteins that physically interact with a small molecule in a biological system. evotec.comnih.gov These methods are crucial for the unbiased, proteome-wide deconvolution of targets for bioactive compounds discovered through phenotypic screens. nih.govevotec.com Techniques often involve affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.govfrontiersin.org Another advanced method is photoaffinity labeling, which uses a light-activated probe to create a covalent bond with the target protein inside living cells, allowing for robust identification. evotec.comfrontiersin.org

While these quantitative proteomic techniques are pivotal for target deconvolution and selectivity profiling, specific studies applying these methods to N-(1-adamantyl)picolinamide have not been detailed in the available research. evotec.comnih.gov Such an approach would be invaluable for confirming targets like Sec14p or Poly(ADP-ribose) synthetase and for discovering novel on- and off-target interactions in various cell types.

Enzyme Inhibition Kinetics and Mechanistic Studies

Once a target enzyme is identified, the next step is to characterize the kinetics and mechanism of inhibition. This involves determining parameters like the inhibition constant (Kᵢ) and understanding how the compound interacts with the enzyme's active or other sites. nih.govresearchgate.net Studies on picolinamide-related compounds have identified them as potential inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net

Enzyme inhibitors can be broadly classified based on their binding site. nih.gov

Orthosteric inhibitors bind to the enzyme's active site, directly competing with the natural substrate. nih.govimrpress.com Their effectiveness is dependent on their affinity for the active site relative to the substrate. nih.gov

Allosteric inhibitors (or modulators) bind to a different site on the enzyme, known as an allosteric site. nih.govimrpress.com This binding event induces a conformational change in the enzyme that indirectly affects the activity at the active site. nih.govnih.gov

The study that identified Sec14p as a target for picolinamide antifungals provided evidence for an orthosteric mechanism. nih.gov The compound was found to bind within the lipid-binding pocket of Sec14p, suggesting it directly competes with the natural lipid substrates (phosphatidylinositol or phosphatidylcholine) for binding. nih.gov

| Binding Mechanism | Description | Binding Site | Effect on Substrate | Relevance to N-(1-adamantyl)picolinamide |

|---|---|---|---|---|

| Orthosteric | Binds to the active site of a protein or enzyme. nih.gov | Active Site | Directly competes with the endogenous ligand or substrate. nih.gov | Binding of related picolinamides to the lipid-binding cavity of Sec14p suggests an orthosteric mechanism. nih.gov |

| Allosteric | Binds to a site other than the active site (allosteric site). nih.gov | Allosteric Site | Indirectly modulates the protein's activity by inducing a conformational change. nih.gov | Not the primary mechanism identified for Sec14p inhibition, but a possibility for other potential targets. |

A crucial aspect of drug development is ensuring a compound is selective for its intended target to minimize off-target effects. nih.gov Allosteric sites are often less conserved across protein families compared to active sites, meaning allosteric modulators can sometimes achieve higher selectivity than orthosteric drugs. nih.govnih.gov For instance, achieving selective inhibition of the mGluR2 receptor over the highly homologous mGluR3 has been more successful with allosteric modulators. nih.gov

In the case of the picolinamide antifungal activity, chemogenomic profiling identified Sec14p as the sole essential target, which suggests a high degree of specificity for this protein within the yeast proteome. nih.gov Further studies on N-(1-adamantyl)picolinamide against a panel of human enzymes and receptors would be necessary to fully establish its selectivity profile. The adamantane (B196018) group itself is found in inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), highlighting the need for comprehensive profiling. researchgate.netresearchgate.net

Receptor Binding Affinity and Ligand-Biomolecule Interactions

Beyond enzymes, N-(1-adamantyl)picolinamide may interact with other biomolecules, such as G-protein coupled receptors (GPCRs). The strength of this interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Kᵢ), with lower values indicating a stronger interaction. nih.gov

| Compound Name | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Adatanserin (adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide) | 5-HT1A | 1 nM | researchgate.net |

| Adatanserin | 5-HT2 | 73 nM | researchgate.net |

| N3-(1-Adamantyl)-1-butyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxamide | Cannabinoid Receptor 2 (CB₂) | 18.4 nM | bindingdb.org |

| N3-(1-Adamantyl)-1-butyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxamide | Cannabinoid Receptor 1 (CB₁) | >1000 nM | bindingdb.org |

| RS-016 (N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide) | Cannabinoid Receptor 2 (CB₂) | 0.7 nM | ethz.ch |

Cellular Pathway Modulation and Cellular Responses

There is currently no specific information available in the scientific literature detailing the modulation of cellular pathways or the specific cellular responses induced by Picolinamide, N-(1-adamantyl)-.

No dedicated studies on the effects of Picolinamide, N-(1-adamantyl)- on cellular proliferation and viability in research models have been published. However, research into compounds with similar structural components offers some context. For instance, studies on other adamantane-containing derivatives have shown antiproliferative activity in various cancer cell lines. nih.gov One study investigating N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives found that several of the adamantane-containing compounds exhibited moderate to strong antiproliferative activity against colon, lung, and breast carcinoma cell lines. nih.gov The cytotoxic effects were observed to occur after 48 hours of exposure in an LDH cytotoxicity assay. nih.gov

Common methods to assess cell viability and proliferation include the MTT and WST-1 assays, which measure the metabolic activity of cells. nih.govsigmaaldrich.com The MTT assay, for example, relies on the conversion of a yellow tetrazolium salt into a purple formazan (B1609692) product by mitochondrial reductases in living cells. nih.gov

Table 1: Antiproliferative Activity of Related Adamantane Derivatives

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

| N-aryl-substituted 3-hydroxy-2-methylpyridin-4-one adamantyl derivatives | HCT 116 (colon), H 460 (lung), MCF-7 (breast), K562 (leukemia) | Moderate to strong antiproliferative activity | nih.gov |

This table presents data for structurally related compounds, not Picolinamide, N-(1-adamantyl)- itself, due to a lack of specific data for the latter.

Direct analysis of cell cycle perturbations caused by Picolinamide, N-(1-adamantyl)- has not been reported. The cell cycle is a fundamental process that ensures the faithful replication and division of cells, and its dysregulation is a hallmark of cancer. nih.gov The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly controlled by proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

In the context of related compounds, the study on adamantyl derivatives of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones did investigate effects on the cell cycle. nih.gov The findings indicated that the tested compounds led to a decrease in the number of cells in the S phase, which is the phase of DNA synthesis. nih.gov Concurrently, there was an accumulation of cells in either the G0/G1 phase (a resting/growth phase) or the G2/M phase (pre-mitotic/mitotic phase), suggesting an arrest at these cell cycle checkpoints. nih.gov

Table 2: Observed Cell Cycle Effects of Related Adamantyl Derivatives

| Compound Class | Cell Lines | Cell Cycle Effect | Reference |

| N-aryl-substituted 3-hydroxy-2-methylpyridin-4-one adamantyl derivatives | HCT 116, H 460, MCF-7 | Reduced number of cells in S phase; increased cells in G0/G1 or G2/M phase | nih.gov |

This table presents data for structurally related compounds, not Picolinamide, N-(1-adamantyl)- itself, due to a lack of specific data for the latter.

Investigation of Intracellular Accumulation and Subcellular Distribution in Cellular Systems

There is no available research on the intracellular accumulation or the subcellular distribution of Picolinamide, N-(1-adamantyl)-. Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. The lipophilic nature of the adamantane group is known to influence how molecules interact with biological membranes and could play a role in its cellular uptake and distribution. researchgate.net

Techniques to study subcellular localization often involve fluorescently tagging the molecule of interest or using advanced imaging techniques. For compounds that are developed as PET imaging agents, their distribution can be tracked at the tissue and organ level, which can sometimes provide clues about cellular uptake mechanisms in specific tissues. ethz.ch For example, studies on other adamantyl-containing compounds designed as PET tracers have shown specific accumulation in certain tissues, which is attributed to binding to specific cellular targets. ethz.ch However, such studies have not been performed for Picolinamide, N-(1-adamantyl)-.

Preclinical Biological Investigations of N 1 Adamantyl Picolinamide

In Vitro Studies in Non-Human Cell Lines and Microbial Models

In vitro studies are fundamental in early-stage drug discovery to determine a compound's biological activity and elucidate its mechanism of action at a cellular level. For the N-(1-adamantyl)picolinamide series of compounds, in vitro investigations have been crucial in identifying potent inhibitors of 11β-HSD1.

Evaluation of Compound Activity in Relevant Biological Systems

The initial evaluation of this chemical series began with a high-throughput screening that identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide (Compound 1) as a novel inhibitor of human 11β-HSD1. lookchem.com This discovery prompted further synthesis and evaluation of related picolinamide (B142947) derivatives to optimize potency and metabolic stability. lookchem.com

A key modification involved replacing the cyclohexyl group with an adamantyl moiety, a structural change known to be favorable in other 11β-HSD1 inhibitors. lookchem.comresearchgate.net The incorporation of a hydroxy-adamantyl ring (yielding Compound 9) resulted in a significant, 16-fold increase in enzymatic potency against human 11β-HSD1 compared to a simpler analogue. lookchem.com This highlights the importance of the adamantane (B196018) scaffold for potent interaction with the enzyme's binding site. lookchem.com

Further optimization led to the development of Compound 25, which demonstrated high potency against both human and mouse 11β-HSD1 enzymes, making it a suitable candidate for subsequent in vivo testing in mouse models. lookchem.com The inhibitory activity of these key compounds was determined by measuring the enzymatic conversion of cortisone (B1669442) to cortisol using microsomal fractions that overexpress the 11β-HSD1 enzyme. lookchem.com

Table 1: In Vitro Activity of Key Picolinamide Derivatives against 11β-HSD1

| Compound | Structure | Human 11β-HSD1 IC50 (nM) lookchem.com | Mouse 11β-HSD1 IC50 (nM) lookchem.com |

|---|---|---|---|

| 1 | N-cyclohexyl-6-(piperidin-1-yl)picolinamide | 58 | N/A |

| 9 | N-(trans-4-hydroxyadamantan-1-yl)-6-(piperidin-1-yl)picolinamide | 3.6 | N/A |

| 25 | 6-(4-(4-cyanophenyl)piperazin-1-yl)-N-(trans-4-hydroxyadamantan-1-yl)picolinamide | 2.8 | 4.3 |

Data sourced from LookChem lookchem.com. N/A indicates data not available.

Cell-Based Assays for Mechanistic Insights

To confirm that the enzymatic inhibition observed in microsomal fractions translates to activity within a living cell, cell-based assays were employed. These assays provide crucial mechanistic insights by assessing a compound's ability to cross the cell membrane and engage its intracellular target. lookchem.comsigmaaldrich.com

For the picolinamide series, researchers utilized a human embryonic kidney cell line (HEK293) that was stably transfected to express human 11β-HSD1 cDNA. lookchem.com This cellular model allows for the evaluation of compound potency in a more physiologically relevant environment, without the need for supplemental cofactors like NADPH that are required in biochemical enzyme assays. lookchem.com

The adamantyl-containing derivative, Compound 9, was found to be highly potent in this cell-based assay. lookchem.com The optimized lead candidate, Compound 25, also showed excellent potency in the HEK293 cell-based assay, with an IC50 value of 6.7 nM, confirming its ability to effectively inhibit 11β-HSD1 in a cellular context. lookchem.com

Table 2: Comparison of Enzymatic and Cell-Based Assay Potency

| Compound | Human 11β-HSD1 IC50 (nM) (Enzymatic) lookchem.com | HEK293 Cell IC50 (nM) (Cell-Based) lookchem.com |

|---|---|---|

| 9 | 3.6 | 17 |

| 25 | 2.8 | 6.7 |

Data sourced from LookChem lookchem.com.

In Vivo Studies in Animal Models for Mechanistic Characterization

Following promising in vitro results, lead compounds are advanced into in vivo animal models to assess their pharmacological effects within a whole organism. These studies are essential for understanding the relationship between drug exposure, target engagement, and the resulting physiological response.

Pharmacodynamic Marker Evaluation in Preclinical Species

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect. For a potential anti-diabetic agent targeting 11β-HSD1, key PD markers include the inhibition of the enzyme in target tissues and subsequent effects on glucose and insulin (B600854) levels. lookchem.comhkbu.edu.hk

The lead picolinamide derivative, Compound 25, was evaluated in a mouse ex vivo pharmacodynamic model to confirm its activity in vivo. Following oral administration to mice, the activity of 11β-HSD1 was measured in liver and adipose tissue, both of which are key sites of action for this enzyme. The results demonstrated a dose-dependent inhibition of 11β-HSD1 in both tissues, confirming that the compound reached its target and exerted its intended effect. lookchem.com

Furthermore, the in vivo efficacy of Compound 25 was tested in a high-fat diet/streptozotocin (HF/STZ) induced diabetic mouse model, which mimics many characteristics of human type 2 diabetes. After ten days of oral administration, Compound 25 produced a significant 46% reduction in fasting blood glucose levels compared to the vehicle control. Plasma insulin levels were also significantly lowered, indicating an improvement in insulin sensitivity. These findings demonstrate that the inhibition of 11β-HSD1 by this adamantyl-picolinamide derivative translates to beneficial effects on key pharmacodynamic markers of diabetes in a relevant animal model. lookchem.com

Target Engagement Studies in Animal Models

Target engagement studies are designed to confirm that a drug candidate directly interacts with its intended biological target in a living system. nih.gov Quantifying this engagement is critical to linking the drug's mechanism of action to its observed pharmacological effects. nih.gov

The ex vivo pharmacodynamic study of Compound 25 serves as a direct measure of target engagement. lookchem.com By isolating liver and adipose tissue from mice treated with the compound and measuring the residual 11β-HSD1 activity, researchers were able to quantify the degree of enzyme inhibition in target organs. The observed reduction in enzyme activity provides clear evidence that Compound 25 successfully engaged with and inhibited its 11β-HSD1 target in vivo. This confirmation of target engagement is a crucial step in validating the compound's mechanism of action and supporting its further development. lookchem.com

Compound Distribution and Metabolism in Preclinical Research Models

No specific data on the distribution and metabolism of "Picolinamide, N-(1-adamantyl)-" in preclinical models were found in the reviewed literature.

Investigation of Biological Plausibility and Proof-of-Concept in Animal Models

No studies investigating the biological plausibility or providing proof-of-concept for "Picolinamide, N-(1-adamantyl)-" in animal models were identified.

Computational Chemistry and Biophysical Characterization

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational tools for predicting and analyzing the interaction between a ligand, such as N-(1-adamantyl)picolinamide, and its biological target, typically a protein. mdpi.comnih.gov Docking predicts the preferred orientation of the ligand within the binding site, while molecular dynamics (MD) simulations provide insights into the stability and conformational dynamics of the ligand-target complex over time. mdpi.comrsc.org These simulations are foundational for understanding the structural basis of the compound's activity.

Molecular docking studies are employed to predict how N-(1-adamantyl)picolinamide fits into the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding affinity. nih.govescholarship.org The resulting binding modes reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

The adamantyl group, being bulky and highly lipophilic, typically engages in extensive hydrophobic interactions with nonpolar amino acid residues in the target's binding site. The picolinamide (B142947) moiety, with its aromatic ring and amide group, can participate in hydrogen bonding and π-stacking interactions. The predicted binding affinity, often expressed as a docking score in units of kcal/mol, provides an estimation of the ligand's potency. mdpi.com

Table 1: Predicted Interaction Types for N-(1-adamantyl)picolinamide Moieties

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |

|---|---|---|

| Adamantyl Cage | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Picolinamide Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Amide Group (NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Pyridine (B92270) Nitrogen | Hydrogen Bond Acceptor, Coordination | Serine, Threonine, Metal ions |

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted binding pose and to explore the conformational landscape of the complex. mdpi.com Starting from the docked structure, an MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. rsc.org

This analysis reveals how the ligand and protein adapt to each other upon binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the simulation. A stable RMSD profile over tens to hundreds of nanoseconds suggests that the predicted binding mode is likely stable. nih.gov These simulations can also highlight flexible regions of the protein and identify transient interactions that are not apparent from static docking poses.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of N-(1-adamantyl)picolinamide. nih.govresearchgate.net These calculations provide a detailed understanding of the molecule's electron distribution, which governs its reactivity and interaction capabilities. dntb.gov.ua

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are crucial for predicting intermolecular interactions, particularly hydrogen bonding and other electrostatic-driven contacts. researchgate.net

| MEP Map | 3D plot of electrostatic potential | Visualizes electron-rich and electron-poor sites |

X-ray Crystallography of N-(1-Adamantyl)picolinamide-Target Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule or a ligand-target complex. youtube.comweizmann.ac.il Obtaining a co-crystal structure of N-(1-adamantyl)picolinamide bound to its target provides unambiguous, high-resolution information about its binding mode. youtube.com

The crystallographic data reveals the exact orientation of the ligand, the specific amino acid residues it interacts with, and the precise geometry of these interactions, including bond lengths and angles. mdpi.com This experimental data is invaluable for validating and refining the computational models generated from molecular docking and dynamics simulations. The resulting structure can guide further structure-based drug design efforts to improve the compound's affinity and selectivity.

Advanced Spectroscopic Techniques for Biophysical Characterization

A suite of spectroscopic techniques is employed to characterize the structure and properties of N-(1-adamantyl)picolinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the compound by identifying the chemical environment of each hydrogen and carbon atom. ipb.ptmdpi.com The adamantyl group gives rise to characteristic signals in the aliphatic region of the spectrum, while the picolinamide moiety produces signals in the aromatic region. nih.gov Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to identify which parts of the ligand are in close contact with the target protein, providing experimental validation of binding modes. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to elucidate the compound's structure by showing how it breaks apart. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. tu.edu.iqvscht.cz For N-(1-adamantyl)picolinamide, characteristic peaks would include N-H stretching and bending vibrations from the amide group, a strong C=O (carbonyl) stretch, C-H stretches from the aromatic picolinamide ring and the aliphatic adamantyl cage, and C=C and C=N stretching vibrations within the pyridine ring. core.ac.ukmasterorganicchemistry.com

Table 3: Predicted Characteristic Spectroscopic Data for N-(1-adamantyl)picolinamide

| Technique | Feature | Predicted Observation Range |

|---|---|---|

| ¹H NMR | Adamantyl Protons | δ 1.6 - 2.2 ppm |

| Aromatic Protons | δ 7.0 - 8.7 ppm | |

| Amide (N-H) Proton | δ 8.0 - 9.5 ppm (variable) | |

| ¹³C NMR | Adamantyl Carbons | δ 25 - 60 ppm |

| Aromatic Carbons | δ 120 - 155 ppm | |

| Carbonyl Carbon | δ 160 - 170 ppm | |

| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₁₆H₂₁N₂O⁺ |

| IR Spectroscopy | N-H Stretch (Amide) | 3200 - 3400 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | |

| N-H Bend (Amide II) | 1510 - 1550 cm⁻¹ |

Advanced Chemical Biology and Derivatization Approaches

Design Principles for Next-Generation N-(1-Adamantyl)picolinamide Analogues

The design of next-generation N-(1-adamantyl)picolinamide analogues is guided by established principles of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on both the picolinamide (B142947) core and the adamantyl moiety provide a rational basis for designing improved analogues.

The picolinamide scaffold serves as a versatile platform for modification. For instance, in a study on picolinamide antibacterials, substitutions at the 2,4-positions of the picolinamide ring were shown to impart significant selectivity for Clostridioides difficile over other bacteria like MRSA. nih.gov This highlights the critical role of the substitution pattern on the pyridine (B92270) ring in determining target selectivity. The introduction of an ether linkage between the pyridine core and a phenyl ring has also been explored to modulate activity, although in some cases, it did not lead to increased antibacterial potency. nih.gov Further modifications, such as the introduction of a carboxylate group as either a salt or an ester, have been shown to improve water solubility while maintaining potent biological activity. nih.gov

The adamantyl group, a bulky, lipophilic, and rigid cage-like hydrocarbon, is a key pharmacophore in many biologically active compounds. mdpi.com Its conformational rigidity can help in locking the molecule into a bioactive conformation, thereby enhancing binding affinity to the target protein. The lipophilicity of the adamantane (B196018) moiety can also improve membrane permeability. mdpi.com Design principles for next-generation analogues often involve the strategic functionalization of the adamantyl cage. For example, in the context of cannabinoid receptor probes, substitution at the 3'-adamantyl position with various functional groups, including electrophilic isothiocyanates and photoactivatable azido groups, has led to ligands with improved affinities and selectivities. nih.gov These modifications can introduce new interactions with the target protein or enable covalent labeling. nih.gov

Key design principles for next-generation N-(1-adamantyl)picolinamide analogues are summarized below:

Modification of the Picolinamide Ring: Introduction of substituents at various positions to enhance selectivity and potency.

Functionalization of the Adamantyl Moiety: Introduction of polar or reactive groups to improve solubility, introduce new binding interactions, or for use as chemical probes.

Linker Optimization: Varying the length and composition of the linker to optimize the spatial orientation of the picolinamide and adamantyl groups.

Introduction of Solubility-Enhancing Groups: Incorporation of moieties like carboxylates or ethers to improve aqueous solubility.

Table 1: Structure-Activity Relationship Insights for Picolinamide Analogues

| Modification | Effect | Reference |

| 2,4-substitution on picolinamide ring | Imparted selectivity for C. difficile over MRSA | nih.gov |

| Introduction of an ether linkage | Did not significantly increase antibacterial activity | nih.gov |

| Addition of a carboxylate group | Improved water solubility while maintaining potency | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Picolinamide Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical scaffolds with similar biological activity to a parent compound but with improved properties. These approaches are particularly valuable in picolinamide chemistry, especially when dealing with complex macrocyclic natural products that can be challenging starting points for drug discovery due to their size and structural complexity. nih.govnih.govCurrent time information in Leeds, GB.sigmaaldrich.com

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. In the context of picolinamides, this could involve replacing the picolinamide core with other heterocyclic systems that can maintain the spatial arrangement of key functional groups. The goal is to discover novel chemotypes with potentially improved synthetic accessibility, patentability, and ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This approach is more conservative than scaffold hopping and focuses on replacing specific functional groups or fragments within the N-(1-adamantyl)picolinamide structure. For example, the amide bond in the picolinamide could be replaced with bioisosteres such as a reverse amide, an ester, or a urea linkage. The adamantyl group could be replaced with other bulky, lipophilic groups to probe the size and nature of the binding pocket.

A notable application of these principles was demonstrated in the development of alternatives to the antifungal nine-membered macrocycle UK-2A, which contains a picolinamide moiety. nih.govnih.govCurrent time information in Leeds, GB.sigmaaldrich.com Using molecular modeling and electrostatic analysis, researchers identified alternative bicyclic isosteres as replacements for the macrocyclic core. nih.govnih.govCurrent time information in Leeds, GB.sigmaaldrich.com This structure-based conformational approach led to a series of heterocyclic replacements that exhibited promising fungicidal activity. nih.govCurrent time information in Leeds, GB.sigmaaldrich.com

Table 2: Examples of Bioisosteric Replacements in Picolinamide Analogues

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Amide | Reverse Amide, Ester, Urea | Altered metabolic stability, hydrogen bonding capacity |

| Phenyl | Thiophene, Pyridine | Modified electronic properties, solubility |

| Adamantyl | Bicyclo[2.2.2]octane, Cubane | Different lipophilicity, altered fit in binding pocket |

Prodrug Strategies and Targeted Delivery Approaches for Research Probes

Prodrugs are inactive or less active derivatives of a parent molecule that are converted to the active form in vivo through enzymatic or chemical transformation. nih.gov This approach can be leveraged to overcome undesirable properties of a research probe, such as poor solubility, low cell permeability, or lack of target specificity. nih.gov For N-(1-adamantyl)picolinamide-based research probes, prodrug strategies can be employed to enhance their utility in biological systems.

Improving Solubility and Permeability: The adamantyl group imparts high lipophilicity to N-(1-adamantyl)picolinamide, which can lead to poor aqueous solubility. A prodrug approach to address this would involve attaching a polar promoiety, such as a phosphate (B84403), a polyethylene glycol (PEG) chain, or an amino acid, to the molecule. This would increase water solubility and, upon enzymatic cleavage within the cell, release the active probe.

Targeted Delivery: A key application of prodrug strategies for research probes is to achieve targeted delivery to specific cells, tissues, or subcellular compartments. nih.gov This can be achieved by attaching a targeting moiety to the prodrug that is recognized by a specific receptor or transporter on the target cell. For example, a sugar moiety could be attached to target glucose transporters, which are often overexpressed in cancer cells.

Controlled Release: Prodrugs can be designed for controlled or sustained release of the active probe. This is particularly useful for studying biological processes over extended periods. The rate of release can be controlled by the choice of the promoiety and the linker connecting it to the parent molecule.

While specific examples of prodrugs of N-(1-adamantyl)picolinamide for research probe applications are not extensively documented in the literature, the general principles of prodrug design are readily applicable.

Table 3: Potential Prodrug Strategies for N-(1-Adamantyl)picolinamide Probes

| Strategy | Promoiety Example | Target Application |

| Enhance solubility | Phosphate, Amino Acid | General cell-based assays |

| Targeted delivery | Glucose, Folic Acid | Cancer cell imaging |

| Enzyme-activated release | Esterase-cleavable ester | Probes for specific enzyme activity |

Development of N-(1-Adamantyl)picolinamide as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net They are essential tools for target identification, validation, and understanding cellular pathways. N-(1-adamantyl)picolinamide, with its distinct structural features, has the potential to be developed into a valuable chemical probe.

The development of N-(1-adamantyl)picolinamide as a chemical probe would involve several key steps:

Identification of a Biological Target: The first step is to identify a protein or biological pathway that N-(1-adamantyl)picolinamide interacts with. This can be achieved through various screening methods, including phenotypic screening and affinity-based proteomics.

SAR Studies and Optimization: Once a target is identified, SAR studies would be conducted to optimize the potency and selectivity of the compound for its target. This would involve synthesizing and testing a library of analogues with modifications to the picolinamide and adamantyl moieties.

Introduction of a Reporter Tag: To be a useful probe, the molecule often needs to be tagged with a reporter group for visualization or detection. This could be a fluorescent dye, a biotin tag for affinity purification, or a radioactive isotope for imaging. For example, 18F-labeled picolinamide probes have been successfully developed for PET imaging of malignant melanoma. sigmaaldrich.com

Development of a Negative Control: A crucial aspect of chemical probe development is the creation of a structurally similar but biologically inactive analogue to serve as a negative control. researchgate.net This helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects.

The adamantyl group itself has been incorporated into various chemical probes. For instance, an adamantane-dioxetane-based chemiluminescent probe has been developed for the bioimaging of hydrogen peroxide. nih.gov Additionally, adamantyl-containing compounds have been developed as cannabinoid receptor probes. nih.gov These examples demonstrate the utility of the adamantyl moiety in the design of chemical probes.

By combining the target-binding properties of the picolinamide scaffold with the unique physicochemical characteristics of the adamantyl group, N-(1-adamantyl)picolinamide could be developed into a versatile platform for creating novel chemical probes to investigate a wide range of biological processes.

Future Research Directions and Unexplored Avenues for N 1 Adamantyl Picolinamide

Integration with Systems Biology and Omics Data for Holistic Understanding

A holistic understanding of the biological effects of N-(1-adamantyl)picolinamide can be achieved by moving beyond single-target assays and embracing a systems-level approach. Integrating multi-omics data will be crucial in elucidating the compound's comprehensive mechanism of action and its impact on cellular networks. nih.govyoutube.com

Future research should focus on generating and integrating various omics datasets:

Transcriptomics: Analyzing changes in the entire set of RNA transcripts in a cell or organism following treatment with N-(1-adamantyl)picolinamide can reveal which genes and signaling pathways are transcriptionally regulated by the compound.

Proteomics: The study of the complete set of proteins can provide insights into how the compound affects protein expression, post-translational modifications, and protein-protein interactions. nih.gov

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological system. It can uncover alterations in metabolic pathways and identify biomarkers associated with the compound's activity.

By integrating these datasets, researchers can construct detailed models of the cellular response to N-(1-adamantyl)picolinamide. This approach can help identify not only the primary targets but also off-target effects and downstream consequences, providing a more complete picture of its pharmacological profile. nih.gov Network pharmacology, a field that analyzes the relationships between drugs, targets, and diseases, can be a powerful tool in this endeavor. nih.gov

Table 1: Proposed Omics-Based Approaches for N-(1-Adamantyl)picolinamide Research

| Omics Approach | Objective | Potential Outcomes |

|---|---|---|

| Transcriptomics (RNA-Seq) | To identify genes and pathways modulated by the compound. | Discovery of novel cellular targets and mechanisms of action. |

| Proteomics (Mass Spectrometry) | To analyze changes in protein expression and post-translational modifications. | Understanding the compound's impact on cellular machinery and signaling. |

| Metabolomics (NMR, Mass Spectrometry) | To profile changes in endogenous metabolites. | Identification of metabolic pathways affected and potential biomarkers of response. |

| Multi-Omics Integration | To build a comprehensive model of the compound's biological effects. | A holistic view of the drug-body interaction, predicting efficacy and potential side effects. nih.gov |

Exploration of Novel Biological Pathways Modulated by N-(1-Adamantyl)picolinamide

The adamantane (B196018) moiety is a well-established pharmacophore, known for its ability to interact with various biological targets. nih.gov For instance, adamantane derivatives like amantadine (B194251) have been shown to inhibit the M2 ion channel of the influenza A virus. guidechem.comguidechem.com This provides a starting point for investigating whether N-(1-adamantyl)picolinamide can modulate similar ion channels or other viral targets.

Furthermore, the picolinamide (B142947) structure is related to nicotinamide (B372718), a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling. researchgate.net Research could explore if N-(1-adamantyl)picolinamide interacts with enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). researchgate.net

Future research should systematically screen N-(1-adamantyl)picolinamide against a broad range of biological targets to uncover novel activities. Given the diverse biological properties of adamantane derivatives, which include antiviral, anticancer, and antimicrobial effects, this compound could potentially modulate pathways involved in: nih.govmdpi.comnih.gov

Infectious Diseases: Beyond influenza, exploring its activity against other viruses, bacteria, and fungi is a promising avenue. The lipophilic nature of the adamantane group may facilitate membrane interaction, a mechanism observed in other antimicrobial adamantane derivatives. mdpi.com

Metabolic Disorders: The structural similarity to nicotinamide suggests a potential role in metabolic regulation. Investigating its effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and obesity, could be fruitful, as other adamantane-linked compounds have shown inhibitory activity. nih.gov

Oncology: Many adamantane derivatives have been investigated for their anti-cancer properties. nih.gov High-throughput screening against various cancer cell lines could reveal potential anti-proliferative effects and the underlying pathways.

Development of Advanced Analytical Techniques for Research Quantification

To thoroughly investigate the pharmacokinetic and pharmacodynamic properties of N-(1-adamantyl)picolinamide in preclinical research, the development of robust and sensitive analytical methods for its quantification in biological matrices is essential. researchgate.net

Future efforts in this area should include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantification of small molecules in complex biological samples like plasma, urine, and tissue homogenates due to its high sensitivity and specificity. researchgate.netnih.gov Developing a validated LC-MS/MS method will be crucial for accurate pharmacokinetic studies.

Hybrid Ligand-Binding/LC-MS Assays: For studies involving potential protein binding or targeted delivery, hybrid methods that combine an initial immuno-affinity capture step with LC-MS analysis could be beneficial. nih.gov

Imaging Techniques: Advanced imaging techniques, such as imaging mass spectrometry, could be employed in preclinical models to visualize the distribution of N-(1-adamantyl)picolinamide within tissues and organs, providing valuable information on target engagement and biodistribution. nih.gov

These analytical tools will enable researchers to correlate the compound's concentration with its biological effects, a critical step in understanding its mechanism of action and optimizing its properties.

Table 2: Potential Analytical Techniques for N-(1-Adamantyl)picolinamide Quantification

| Technique | Application in Research | Advantages |

|---|---|---|

| LC-MS/MS | Pharmacokinetic studies (absorption, distribution, metabolism, excretion). | High sensitivity, specificity, and wide dynamic range. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation. | Accurate mass measurements for unknown identification. |

| Immunoassays (e.g., ELISA) | High-throughput screening and quantification if specific antibodies are developed. | High sensitivity and suitability for large sample numbers. nih.gov |

| Imaging Mass Spectrometry | Visualization of drug distribution in tissue sections. | Spatial information on drug localization at the target site. nih.gov |

Potential in Catalysis and Materials Science Applications

The rigid and thermally stable adamantane framework has been extensively used to create novel polymers and materials with enhanced properties. wikipedia.orgacs.org The incorporation of adamantane into polymer backbones can significantly increase the glass transition temperature (Tg), thermal stability, and solubility. acs.orgusm.edu

Future research could explore the use of N-(1-adamantyl)picolinamide in:

Polymer Chemistry: The picolinamide moiety offers potential sites for polymerization. N-(1-adamantyl)picolinamide could serve as a monomer or a building block for creating new polyamides or other polymers. The resulting materials would likely exhibit high thermal stability and other desirable properties conferred by the adamantyl group, making them candidates for optical and optoelectronic applications. rsc.org

Catalysis: The picolinamide nitrogen and amide functionality could act as a ligand for metal catalysts. Adamantane-containing ligands have been used in asymmetric catalysis. rsc.org The bulky adamantyl group can create a specific steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst. N-(1-adamantyl)picolinamide-metal complexes could be investigated for various catalytic transformations. Furthermore, the adamantyl group can be used to non-covalently immobilize catalysts on solid supports through host-guest chemistry, facilitating catalyst recovery and recycling. nih.gov

Supramolecular Chemistry: The adamantane cage is a classic guest molecule in host-guest chemistry, readily forming inclusion complexes with cyclodextrins and cucurbiturils. nih.govnih.gov This property can be exploited to create self-assembling systems, drug delivery vehicles, and responsive materials.

The unique combination of the adamantyl and picolinamide groups in N-(1-adamantyl)picolinamide opens up a wide array of possibilities for creating functional materials and catalysts with novel properties. researchgate.netnih.gov

Q & A

Basic: What synthetic routes are available for N-(1-adamantyl)picolinamide, and how are key intermediates characterized?

Methodological Answer:

N-(1-adamantyl)picolinamide can be synthesized via amide coupling between picolinic acid derivatives and 1-adamantylamine. A common approach involves activating the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) followed by reaction with 1-adamantylamine under inert conditions . Key intermediates, such as activated picolinoyl chloride, should be characterized via -NMR and -NMR to confirm purity and structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight, while HPLC can assess intermediate stability .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing N-(1-adamantyl)picolinamide?

Methodological Answer:

- Spectroscopy :

- -NMR: Resolves adamantyl proton environments (distinct upfield signals for bridgehead hydrogens) and picolinamide aromatic protons.

- IR: Confirms amide C=O stretching (~1650–1700 cm) and N–H bending (~1550 cm) .

- Chromatography :

Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. GC-MS is less common due to the compound’s thermal stability but may be used for volatile derivatives .